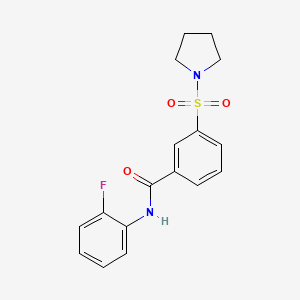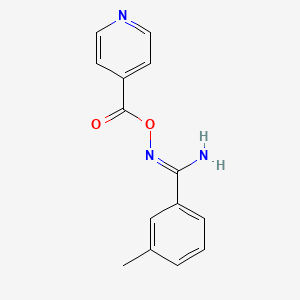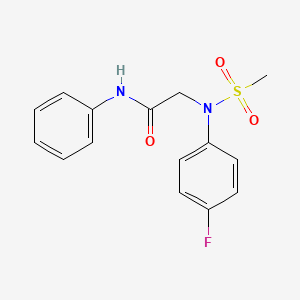![molecular formula C13H11N5O2 B5810988 2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5810988.png)
2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol, also known as PD 168393, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. This compound belongs to the class of tyrosine kinase inhibitors, which are known for their ability to block the activity of enzymes involved in cell signaling pathways. PD 168393 has been shown to have promising results in preclinical studies, making it a potential candidate for further development.
作用機序
2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol 168393 works by binding to the ATP-binding site of tyrosine kinases, thereby blocking their activity. This leads to the inhibition of downstream signaling pathways, which are involved in cell growth and survival. By targeting multiple tyrosine kinases, 2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol 168393 has the potential to overcome resistance to single-targeted therapies.
Biochemical and physiological effects:
2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol 168393 has been shown to have potent anti-cancer activity in preclinical studies. It has been shown to inhibit the growth of several cancer cell lines, including lung, breast, and colon cancer. In addition, 2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol 168393 has been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.
実験室実験の利点と制限
2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol 168393 has several advantages as a research tool. It is a small molecule inhibitor, which makes it easy to administer and study. In addition, it has been extensively studied in preclinical models, making it a well-established tool for cancer research. However, like all research tools, 2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol 168393 has limitations. It may not be effective in all cancer types, and its efficacy may vary depending on the specific tyrosine kinases involved in the disease.
将来の方向性
There are several potential future directions for research on 2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol 168393. One area of interest is the development of combination therapies that target multiple signaling pathways. Another area of interest is the development of 2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol 168393 analogs with improved potency and selectivity. Finally, there is a need for further preclinical studies to better understand the mechanisms of action and potential clinical applications of 2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol 168393.
合成法
The synthesis of 2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol 168393 involves several steps, starting from commercially available starting materials. The process involves the formation of a quinazoline intermediate, which is then coupled with a pyrimidine moiety to yield the final product. The synthesis has been optimized to produce high yields and purity, making it suitable for large-scale production.
科学的研究の応用
2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol 168393 has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the activity of several tyrosine kinases, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). These enzymes play a crucial role in cancer cell growth and proliferation, making them attractive targets for cancer therapy.
特性
IUPAC Name |
4-hydroxy-2-[(4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-7-8-4-2-3-5-9(8)15-12(14-7)18-13-16-10(19)6-11(20)17-13/h2-6H,1H3,(H3,14,15,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSKAHBHAIFILC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)NC3=NC(=CC(=O)N3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylquinazolin-2-yl)amino]pyrimidine-4,6-diol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5810914.png)
![2-(2-hydroxy-2-methylpropanoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B5810925.png)

![2-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5810936.png)
![6-acetyl-2-(2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5810945.png)


![3-(4-chlorophenyl)-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5810972.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-biphenylcarboxamide](/img/structure/B5810981.png)

![3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B5810995.png)

![ethyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5811010.png)
